1,2,4-Triazol-5-One

Overview

Description

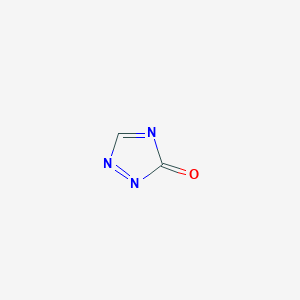

1,2,4-Triazol-5-one is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms. Its derivatives are synthesized via reactions such as acylation, alkylation, or condensation with aldehydes (e.g., 4-diethylaminobenzaldehyde or 3-ethoxy-4-hydroxybenzaldehyde), yielding bioactive and energetic compounds . The triazolone core exhibits weak acidic properties due to the presence of N–H groups, with pKa values typically ranging between 8.5 and 12.5 when titrated potentiometrically in non-aqueous solvents like acetonitrile or isopropyl alcohol . These compounds demonstrate broad-spectrum biological activities, including antimicrobial, antioxidant, antitumor, and anti-inflammatory effects, as well as applications in energetic materials due to their high nitrogen content and thermal stability .

Preparation Methods

Traditional Synthesis Routes for 1,2,4-Triazol-5-One

The classical synthesis of this compound derivatives typically involves cyclocondensation reactions starting from hydrazides and isocyanates. Acylhydrazides react with alkyl or aryl isocyanates in ethanol to form semicarbazide intermediates, which undergo cyclization under basic conditions. For example, Shah et al. demonstrated that refluxing benzoic acid hydrazide with ethyl isocyanate in ethanol, followed by treatment with 2N sodium hydroxide, yields 3-substituted-1,2,4-triazol-5-ones. However, this method suffers from prolonged reaction times (8–12 hours) and moderate yields (50–60%) due to incomplete cyclization and side reactions.

A critical limitation of traditional methods is the requirement for isolation and recrystallization of intermediates, which increases solvent consumption and waste generation. For instance, the synthesis of 3-phenyl-4-n-butyl-1,2,4-triazol-5-one via this route necessitates multiple purification steps, reducing overall efficiency.

Modern One-Pot, Two-Step Synthesis Innovations

Recent advancements focus on streamlining synthesis through one-pot methodologies. Abacı et al. developed a two-step protocol that eliminates intermediate isolation, significantly improving efficiency. The procedure involves:

- Formation of Semicarbazide Intermediates : Substituted hydrazides (e.g., 4-hydroxybenzoic acid hydrazide) react with isocyanates in ethanol under reflux.

- Cyclization in Basic Media : The intermediate is directly treated with 4N sodium hydroxide, followed by neutralization with hydrochloric acid to precipitate the triazolone product.

This method reduces reaction times to 4–6 hours and achieves yields of 42–86%, depending on the substituents (Table 1). The use of water as a co-solvent further enhances environmental sustainability by minimizing organic waste.

Table 1: Comparative Yields of this compound Derivatives via One-Pot Synthesis

| Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenyl | 6 | 86 |

| Cyclohexyl | 6 | 75 |

| Allyl | 4 | 68 |

| Ethyl | 4 | 42 |

Mechanistic Insights and Reaction Optimization

The cyclization step is rate-determining and highly sensitive to base concentration. Infrared (IR) spectroscopy studies confirm the disappearance of carbonyl (C=O) stretches at 1650–1700 cm⁻¹ upon triazole ring closure, replaced by N–H stretches at 3376–3095 cm⁻¹. Nuclear magnetic resonance (NMR) data further validate successful synthesis, with characteristic –NH signals appearing at 13.86 ppm in the final products.

Optimization experiments reveal that increasing sodium hydroxide concentration from 2N to 4N accelerates cyclization by enhancing deprotonation of the semicarbazide intermediate. However, excessive base (>4N) promotes hydrolysis, reducing yields.

Comparative Analysis of Solvent Systems

Ethanol remains the preferred solvent due to its ability to dissolve both hydrophilic hydrazides and hydrophobic isocyanates. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but complicate purification due to high boiling points. Recent efforts explore aqueous-ethanol mixtures (1:1 v/v) to balance reactivity and environmental impact, achieving comparable yields (80–85%) with 30% reduced solvent volume.

Experimental Protocols and Reproducibility

Step-by-Step Procedure for 3-Phenyl-1,2,4-Triazol-5-One:

- Reagent Setup : Combine 4-hydroxybenzoic acid hydrazide (10 mmol) and phenyl isocyanate (10 mmol) in 20 mL ethanol.

- Reflux : Heat at 80°C for 2 hours.

- Cyclization : Add 4N NaOH (15 mL) and reflux for 4 hours.

- Neutralization : Adjust pH to 2–3 with concentrated HCl.

- Isolation : Filter the precipitate, wash with cold water, and recrystallize from ethanol.

This protocol yields 86% pure product with a melting point of 210–212°C. High-performance liquid chromatography (HPLC) analysis confirms >98% purity, with UV spectra showing λmax at 265 nm.

Applications and Industrial Relevance

This compound derivatives are pivotal in:

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazol-5-One undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or hydrogen peroxide are commonly used for oxidation reactions.

Reduction: Reducing agents like ferrous iron or anaerobic wastewater sludges are used for reduction reactions.

Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.

Major Products:

Scientific Research Applications

Energetic Materials

1.1 Explosives

One of the primary applications of NTO is in the formulation of Insensitive High Explosives (IHE) . NTO exhibits excellent detonation performance while maintaining low sensitivity to shock and impact, making it a safer alternative to traditional explosives like RDX and TNT. Research indicates that NTO can be effectively used in explosive compositions to reduce vulnerability to accidental detonation .

| Explosive Composition | Components | Sensitivity |

|---|---|---|

| Traditional IHE | RDX, TNT | High |

| NTO-based IHE | NTO, DNAN | Low |

1.2 Hybrid Energetic Compositions

NTO is also being explored in hybrid energetic compositions that combine its properties with polymer matrices. This approach enhances the stability and performance of explosive formulations . The processing potential of NTO allows for the development of new materials that could be utilized in military and industrial applications.

Environmental Studies

2.1 Photolysis and Degradation Mechanisms

Recent studies have examined the photolysis of NTO under simulated sunlight conditions. The findings suggest that NTO can produce reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which play a role in its degradation in aquatic environments . Understanding these mechanisms is crucial for assessing the environmental impact of NTO as a contaminant.

| Parameter | Value |

|---|---|

| Singlet Oxygen Production | |

| pH Level | 8.5 |

Pharmaceutical Applications

While primarily known for its energetic properties, TzO derivatives are being investigated for potential therapeutic uses. The triazole ring structure is a common motif in many pharmaceuticals, particularly antifungal agents. Research into TzO derivatives may lead to novel compounds with enhanced biological activity .

Case Study 1: NTO in Explosive Formulations

A study demonstrated that replacing traditional explosives with NTO-based formulations resulted in a significant reduction in sensitivity while maintaining explosive efficiency . This advancement is particularly relevant for military applications where safety is paramount.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental degradation of NTO highlighted its ability to produce ROS upon photolysis, suggesting that it could contribute to oxidative stress in aquatic ecosystems . This finding emphasizes the need for careful monitoring of NTO's environmental presence.

Mechanism of Action

1,2,4-Triazol-5-One can be compared with other triazole compounds, such as 1,2,3-triazole and 3-nitro-1,2,4-triazol-5-one:

1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical properties and reactivity.

3-Nitro-1,2,4-Triazol-5-One: This derivative has a nitro group at the 3-position, which significantly alters its chemical behavior and applications.

Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of 1,2,4-Triazol-5-One Derivatives

- Acidity: this compound derivatives exhibit higher pKa values (8.5–12.5) compared to NTO (3.2–3.5), reflecting weaker acidity in non-polar environments .

- Lipophilicity : Alkyl-substituted triazolones (logP 0.3–1.2) are less lipophilic than semicarbazide analogs (logP 1.5–2.8), influencing their pharmacokinetic profiles .

- Energetic Performance: Nitrogen-rich salts of 4,4'-azo-1H-1,2,4-triazol-5-one (e.g., ammonium and triamino-guanidinium salts) achieve detonation velocities of 8.5–9.0 km/s, surpassing TNT (6.9 km/s) but remaining below RDX (8.8–9.1 km/s) .

Environmental and Stability Profiles

- Photodegradation: NTO undergoes rapid aqueous photolysis under UV light (t₁/₂ < 24 hours), forming non-toxic byproducts like CO₂ and NH₃, whereas this compound derivatives are more persistent in soil .

- Thermal Stability : Nitrogen-rich salts of 4,4'-azo-1H-1,2,4-triazol-5-one decompose above 200°C, suitable for high-temperature explosive formulations .

Key Research Findings

Structure-Activity Relationships: Electron-withdrawing groups (e.g., nitro in NTO) enhance energetic performance but reduce biological activity. Conversely, arylidenamino substituents improve antioxidant and antimicrobial properties .

Theoretical Predictions : DFT calculations (B3LYP/6-31G(d,p)) accurately predict NMR chemical shifts (R² > 0.95) and detonation velocities (<5% deviation from experimental data) for triazolone derivatives .

Environmental Impact : NTO’s high water solubility (10–20 g/L) and low soil adsorption (Kd < 1.0) increase its mobility, necessitating remediation strategies in contaminated sites .

Biological Activity

1,2,4-Triazol-5-one (also known as NTO) is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the biological properties of this compound, emphasizing its antibacterial, antifungal, antiviral, anticancer, and other therapeutic potentials.

Overview of this compound

This compound is characterized by its unique five-membered ring structure containing three nitrogen atoms. This structural configuration allows it to interact with various biological targets, making it a versatile scaffold in medicinal chemistry. The compound has been incorporated into numerous therapeutic agents and exhibits a wide spectrum of biological activities.

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives possess significant antibacterial properties. A systematic review highlights their effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Key Findings:

- Minimum Inhibitory Concentration (MIC): Various derivatives have shown MIC values ranging from 0.25 to 32 µg/mL against multiple bacterial strains .

- Mechanism of Action: The antibacterial activity is often attributed to the inhibition of DNA-gyrase, which is crucial for bacterial DNA replication. Molecular docking studies suggest that the triazole moiety acts as a bioisostere to carboxylic acids, enhancing binding interactions with the target enzyme .

Antifungal Activity

The antifungal properties of this compound are well-documented. It forms the basis for several clinically used antifungal agents such as fluconazole and itraconazole. These compounds inhibit fungal lanosterol demethylase, a key enzyme in ergosterol biosynthesis .

Research Insights:

- Clinical Applications: The derivatives are effective against a range of fungal infections including those caused by Candida spp. and Aspergillus spp.

- Resistance Mechanisms: Studies have shown that modifications to the triazole ring can enhance efficacy against resistant fungal strains .

Antiviral Activity

This compound has demonstrated antiviral properties against various viruses. For instance, ribavirin is an antiviral drug that incorporates this scaffold and is used to treat hepatitis C and other viral infections .

Case Studies:

- HCV Treatment: Research indicates that triazole derivatives can inhibit viral replication by targeting viral polymerases.

- Mechanistic Studies: In vitro studies have elucidated the interaction between triazole compounds and viral enzymes leading to decreased viral load in infected cells .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. These compounds exhibit cytotoxic effects on various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .

Notable Research:

- Cell Line Studies: Compounds derived from 1,2,4-triazole have shown significant activity against lung cancer (A549), breast cancer (MCF-7), and others with IC50 values in the nanomolar range .

- Mechanism Exploration: Investigations into the mechanisms reveal that these compounds can modulate signaling pathways involved in cell proliferation and survival .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 1,2,4-Triazol-5-One derivatives?

Basic

this compound derivatives are typically synthesized via condensation reactions. For example, 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one reacts with aromatic aldehydes (e.g., 4-(4-methylbenzoxy)-benzaldehyde) under reflux conditions using triethylamine as a catalyst . Nitration of this compound in concentrated nitric acid (70–100%) at controlled temperatures yields nitro derivatives like 3-nitro-1,2,4-triazol-5-one (NTO), a key explosive compound . Purification involves recrystallization and vacuum drying, with purity verified via HPLC (>99.9%) .

Q. How is spectroscopic characterization performed for this compound derivatives?

Basic

Spectroscopic methods include:

- NMR : Calculated using Gaussian G09W with B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets. Experimental and theoretical δ values are correlated via linear regression (exp = a + δ calc) using SigmaPlot .

- IR : Theoretical spectra generated via B3LYP and HF methods, scaled by adjustment factors. Peaks assigned using Veda4f software .

- UV-Vis : Ethanol solutions analyzed experimentally and compared to TD-DFT calculations .

Q. What computational methods predict electronic properties of this compound derivatives?

Advanced

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) or HF/6-31G(d,p) basis sets is used to calculate:

- HOMO-LUMO energies (e.g., ΔE = 4.5–5.2 eV for triazolone derivatives) .

- Mulliken charges , dipole moments, and molecular reactivity descriptors (electronegativity, hardness) .

- Detonation performance : Predicted via Kamlet-Jacobs equations using heat of formation (e.g., 200–400 kJ/mol for NTO salts) and density (1.8–2.0 g/cm³) .

| Compound | Detonation Velocity (m/s) | Oxygen Balance (%) | Nitrogen Content (%) |

|---|---|---|---|

| NTO (Ammonium) | 8,500 | -32.6 | 57.17 |

| RDX | 8,750 | -21.6 | 37.8 |

Q. How do structural modifications affect explosive performance?

Advanced

Substituents like amino or nitro groups enhance stability and detonation velocity. For example:

- Nitro derivatives : NTO exhibits lower sensitivity than RDX but comparable detonation velocity (8,500 m/s) due to high density (1.85 g/cm³) and nitrogen content (57.17%) .

- Azo-linked salts : 4,4'-azo-1H-1,2,4-triazol-5-one derivatives show improved thermal stability (>250°C) and detonation pressure (25–30 GPa) .

Q. What methodologies assess environmental impact and biodegradation of NTO?

Advanced

- Aquatic toxicity : LC50 values for Daphnia magna (NTO: 120 mg/L; reduced metabolite ATO: 450 mg/L) .

- Biodegradation : Anaerobic wastewater sludge reduces NTO to ATO within 24–48 hours, followed by complete mineralization via Pseudomonas spp. .

- Analytical methods : HPLC-MS quantifies degradation intermediates, while genotoxicity is assessed via Ames tests .

Q. How is lipophilicity determined experimentally and theoretically?

Basic

- Experimental : Reverse-phase thin-layer chromatography (RP-TLC) with methanol/acetonitrile gradients. RM values correlate with partition coefficients (logP) .

- Theoretical : Calculated via Crippen’s fragmentation or AlogPs methods. For triazolone derivatives, experimental logP ranges from 0.8–2.1, aligning with predictions (R² = 0.92) .

Q. What strategies optimize antioxidant activity in Schiff base derivatives?

Advanced

- Substituent design : Electron-withdrawing groups (e.g., nitro-furan) enhance radical scavenging. DPPH assays show IC50 values of 12–18 µM for 3-cyclopropyl-4-(4-nitrofuran) derivatives .

- DFT-guided synthesis : HOMO localization on triazolone rings predicts redox activity. TD-DFT aligns UV-Vis absorption (λ = 350–400 nm) with experimental antioxidant efficacy .

Properties

IUPAC Name |

1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTUWBLTRPRXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-72-1 | |

| Record name | 3H-1,2,4-Triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-TRIAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUN2LH5NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.